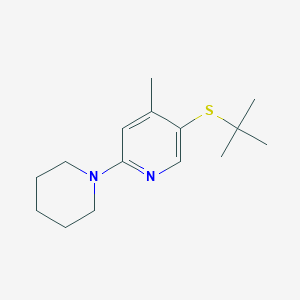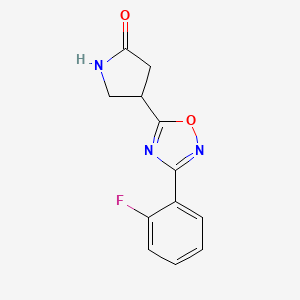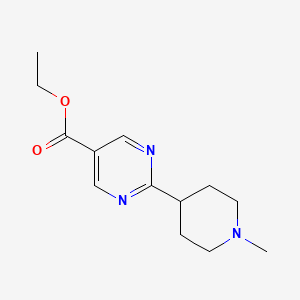
5-(tert-Butylthio)-4-methyl-2-(piperidin-1-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(terc-Butiltio)-4-metil-2-(piperidin-1-il)piridina es un compuesto orgánico heterocíclico que presenta un anillo de piridina sustituido con un grupo terc-butiltio, un grupo metil y un grupo piperidin-1-il
Métodos De Preparación
La síntesis de 5-(terc-Butiltio)-4-metil-2-(piperidin-1-il)piridina generalmente implica reacciones orgánicas de múltiples pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de piridina: El anillo de piridina se puede sintetizar mediante una reacción de condensación que involucra precursores adecuados.
Introducción del grupo terc-butiltio: El grupo terc-butiltio se puede introducir mediante una reacción de sustitución nucleofílica utilizando terc-butiltiol y un grupo saliente adecuado.
Adición del grupo piperidin-1-il: El grupo piperidin-1-il se puede unir mediante una reacción de sustitución nucleofílica que involucra piperidina y un electrófilo adecuado.
Metilación: El grupo metil se puede introducir mediante una reacción de metilación utilizando un agente metilante como el yoduro de metilo.
Los métodos de producción industrial pueden implicar la optimización de estos pasos para mejorar el rendimiento y la pureza, así como el uso de catalizadores y condiciones de reacción específicas para optimizar el proceso.
Análisis De Reacciones Químicas
5-(terc-Butiltio)-4-metil-2-(piperidin-1-il)piridina puede experimentar varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio, lo que lleva a la formación de sulfóxidos o sulfones.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio, lo que resulta en la reducción de grupos funcionales dentro de la molécula.
Sustitución: El compuesto puede experimentar reacciones de sustitución nucleofílica o electrófila, dependiendo de la naturaleza de los sustituyentes y las condiciones de reacción.
Hidrólisis: Las reacciones de hidrólisis pueden ocurrir en condiciones ácidas o básicas, lo que lleva a la escisión de enlaces específicos dentro de la molécula.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes como el diclorometano, catalizadores como el paladio sobre carbón y control de temperatura para optimizar las velocidades de reacción y los rendimientos. Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
5-(terc-Butiltio)-4-metil-2-(piperidin-1-il)piridina tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: El compuesto se utiliza como un bloque de construcción en la síntesis de moléculas más complejas y como un reactivo en varias reacciones orgánicas.
Biología: Se estudia por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas, antivirales y anticancerígenas.
Medicina: El compuesto se investiga por sus posibles aplicaciones terapéuticas, como en el desarrollo de nuevos fármacos dirigidos a enfermedades específicas.
Industria: Se utiliza en la producción de productos químicos especiales y como intermedio en la síntesis de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de 5-(terc-Butiltio)-4-metil-2-(piperidin-1-il)piridina implica su interacción con objetivos moleculares y vías específicas dentro de los sistemas biológicos. El compuesto puede ejercer sus efectos uniéndose a enzimas, receptores u otras proteínas, lo que lleva a la modulación de su actividad. Los objetivos moleculares y las vías exactas involucradas dependen del contexto biológico específico y la naturaleza de las interacciones del compuesto.
Comparación Con Compuestos Similares
5-(terc-Butiltio)-4-metil-2-(piperidin-1-il)piridina se puede comparar con otros compuestos similares, como:
5-(terc-Butiltio)-2-(piperidin-1-il)piridina: Este compuesto carece del grupo metil presente en 5-(terc-Butiltio)-4-metil-2-(piperidin-1-il)piridina, lo que puede afectar su reactividad y actividad biológica.
5-(terc-Butiltio)-4-metil-2-(morfolin-4-il)piridina: Este compuesto presenta un grupo morfolin-4-il en lugar de un grupo piperidin-1-il, lo que lleva a diferencias en las propiedades químicas y biológicas.
5-(terc-Butiltio)-4-metil-2-(pirrolidin-1-il)piridina: Este compuesto contiene un grupo pirrolidin-1-il, que puede influir en su reactividad e interacciones con objetivos biológicos.
La singularidad de 5-(terc-Butiltio)-4-metil-2-(piperidin-1-il)piridina radica en su combinación específica de sustituyentes, que confieren propiedades químicas y biológicas distintas en comparación con otros compuestos similares.
Propiedades
Fórmula molecular |
C15H24N2S |
|---|---|
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
5-tert-butylsulfanyl-4-methyl-2-piperidin-1-ylpyridine |
InChI |
InChI=1S/C15H24N2S/c1-12-10-14(17-8-6-5-7-9-17)16-11-13(12)18-15(2,3)4/h10-11H,5-9H2,1-4H3 |
Clave InChI |
GIUZFSBJYJJFQX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1SC(C)(C)C)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Methoxyethyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B11789660.png)

![(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperazin-1-yl)methanone](/img/structure/B11789683.png)
![2-(Difluoromethoxy)-4-methylbenzo[d]oxazole](/img/structure/B11789684.png)
![Methyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789692.png)


![2-Bromo-5-(3-chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11789695.png)
![6-Bromo-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11789713.png)

![2-(4-Bromophenyl)-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-C]pyridine](/img/structure/B11789715.png)

![5,6-dimethyl-2-phenyl-1H-benzo[d]imidazole](/img/structure/B11789723.png)

